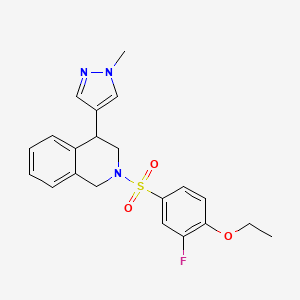

2-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Descripción

Propiedades

IUPAC Name |

2-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S/c1-3-28-21-9-8-17(10-20(21)22)29(26,27)25-13-15-6-4-5-7-18(15)19(14-25)16-11-23-24(2)12-16/h4-12,19H,3,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRMMYUGXDANHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as Compound A ) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of the sulfonyl group and the ethoxy and fluorophenyl substituents enhances its potential interactions with biological targets.

Molecular Formula

- Molecular Formula : C20H23FN2O3S

- Molecular Weight : 390.47 g/mol

- CAS Number : 2034307-82-7

The biological activity of Compound A is hypothesized to involve interaction with neurotransmitter receptors and enzymes that regulate various metabolic pathways. Similar compounds in the tetrahydroisoquinoline class have been reported to act as positive allosteric modulators , enhancing receptor activity without directly activating them. This mechanism may be particularly beneficial in treating neurodegenerative diseases and psychiatric disorders .

Pharmacological Evaluation

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit a range of pharmacological effects, including:

- Neuroprotective Effects : Compounds similar to Compound A have shown promise in protecting neuronal cells from oxidative stress.

- Antimicrobial Activity : Some tetrahydroisoquinoline derivatives have demonstrated efficacy against various pathogens, including bacteria and viruses .

Table 1: Summary of Biological Activities of Compound A and Related Compounds

Case Studies

- Neuroprotective Study : In vitro studies demonstrated that tetrahydroisoquinoline derivatives could significantly reduce apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests a potential therapeutic role for Compound A in neurodegenerative conditions .

- Antimicrobial Evaluation : A series of analogs based on the tetrahydroisoquinoline structure were tested against common bacterial strains. Results indicated that modifications to the sulfonyl group enhanced antibacterial activity, highlighting the importance of structural diversity in optimizing efficacy .

Structural Activity Relationship (SAR)

The structure-activity relationship for tetrahydroisoquinoline derivatives indicates that:

- The presence of electron-withdrawing groups (like fluorine) can enhance biological activity.

- The configuration around the tetrahydroisoquinoline scaffold is crucial for receptor binding affinity and selectivity .

Table 2: Key Structural Features Influencing Activity

| Structural Feature | Influence on Activity |

|---|---|

| Sulfonyl Group | Increases solubility and receptor binding |

| Ethoxy Substituent | Modulates lipophilicity |

| Fluorine Substituent | Enhances biological potency |

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison of Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents on Phenyl Ring | CAS Number |

|---|---|---|---|---|

| 2-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (Target) | C₂₁H₂₂FN₃O₃S | 415.5 | 4-Ethoxy, 3-fluoro | 2034338-71-9 |

| 2-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline | C₂₀H₂₀ClN₃O₃S | 417.9 | 3-Chloro, 4-methoxy | 2034463-95-9 |

| 2-((2-Bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline | C₁₉H₁₈BrN₃O₂S | 432.3 | 2-Bromo | 2034338-74-2 |

| 2-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline | C₂₀H₂₀FN₃O₂S | 385.5 | 4-Fluoro, 2-methyl | 2034535-04-9 |

Key Observations:

The 3-chloro-4-methoxy analogue (CAS: 2034463-95-9) combines a strong electron-withdrawing chloro group with a polar methoxy substituent, which may enhance metabolic stability but reduce lipophilicity . The 2-bromo substituent (CAS: 2034338-74-2) adds steric bulk and polarizability, which could influence binding interactions in biological targets .

Molecular Weight Trends :

- Bromine substitution increases molecular weight significantly (432.3 g/mol), whereas the 4-fluoro-2-methyl analogue (385.5 g/mol) is lighter due to the absence of heavy halogens .

Structural Flexibility: All analogues retain the 1-methylpyrazole group, suggesting its role as a critical pharmacophore for interactions. The tetrahydroisoquinoline core provides rigidity, while sulfonyl-linked phenyl groups allow for modular substituent tuning .

Hypothetical Pharmacological Implications

While direct biological data are unavailable, inferences can be drawn from structural trends:

- Electron-Withdrawing Groups (F, Cl, Br) : These may enhance sulfonyl group stability and hydrogen-bond acceptor capacity, improving target affinity (e.g., enzyme inhibition) .

- Methoxy/Ethoxy Groups : These substituents could increase solubility but may also be susceptible to oxidative metabolism, affecting half-life .

- Steric Effects : Bulkier groups (e.g., bromo) might hinder binding in sterically constrained active sites but improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.